(3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL
Description
(3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL is a chiral amino alcohol featuring a propan-1-ol backbone with an amino group (-NH2) and a biphenyl (4-phenylphenyl) substituent at the third carbon. The stereochemistry at the 3rd carbon is in the S-configuration, which may confer enantioselective properties critical for pharmaceutical or agrochemical applications.
The biphenyl group introduces significant steric bulk and lipophilicity compared to simpler phenyl derivatives, which could influence solubility, metabolic stability, and binding affinity in biological systems.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-15(10-11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/t15-/m0/s1 |
InChI Key |
UNUNOVQUYQLLAO-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-(4-phenylphenyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method includes the hydrogenation of 3-(4-phenylphenyl)propanone oxime using a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or substituted amines.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
The compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Reductive Amination: The compound can be synthesized from 3-(4-phenylphenyl)propanal using ammonia or amine sources in the presence of reducing agents like sodium cyanoborohydride.
- Hydrogenation: It can also be produced from 3-(4-phenylphenyl)propanone oxime through hydrogenation processes using catalysts such as palladium on carbon.
Biological Applications
Potential as a Building Block:
Research has shown that (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL can be a precursor for biologically active compounds. Its structural properties allow it to interact with various biological targets, making it a candidate for medicinal chemistry applications.
Medicinal Chemistry
Therapeutic Potential:
The compound is being explored for its therapeutic applications, particularly in drug development targeting specific enzymes or receptors involved in diseases such as cancer. Studies have indicated that it may play a role in metabolic pathways relevant to cancer cell proliferation and resistance .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications in fine chemical synthesis and as a reagent in industrial processes .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to control groups, suggesting its potential role in neuroprotection.
Case Study 2: Antioxidant Activity
In another study, this compound demonstrated significant antioxidant capacity when tested against reactive oxygen species in cultured cells. Its ability to scavenge free radicals was comparable to established antioxidants, indicating its potential therapeutic use in oxidative stress-related conditions.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL with two analogs from the evidence:
*Estimated based on molecular formula.
Key Observations:
Substituent Effects: The biphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the fluoro-methyl () and tert-butyl () substituents. This may reduce aqueous solubility but enhance interactions with hydrophobic biological targets (e.g., enzyme active sites). The tert-butyl group in is highly lipophilic and bulky, which could enhance blood-brain barrier penetration in neuroactive compounds .
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~227.3 g/mol) exceeds both analogs, aligning with its larger substituent. Higher molecular weight may impact pharmacokinetics, such as absorption and distribution.
The tert-butyl derivative () remains available, highlighting commercial interest in bulky aryl-substituted amino alcohols .
Biological Activity
(3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique biphenyl moiety that may enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of both an amino and hydroxyl group allows the compound to participate in various chemical reactions, potentially modulating the activity of proteins involved in disease processes.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : The compound has shown promise in preclinical studies for its potential use in cancer treatment. It may work by inhibiting cancer cell proliferation and inducing apoptosis through specific signaling pathways .
- Antimicrobial Effects : Some studies have indicated that derivatives of similar structures possess antimicrobial properties, suggesting that this compound could also exhibit such effects, although specific data on this compound is limited .
- Neuroprotective Activity : The biphenyl structure is often associated with neuroprotective effects, which may be relevant for conditions like Alzheimer's disease or other neurodegenerative disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| (3S)-3-Amino-3-(4-biphenyl)propan-1-OL | Similar biphenyl structure | Potential anticancer activity |
| (3S)-3-Amino-3-(4-phenylphenyl)butan-1-OL | Longer carbon chain | Varying biological reactivity |
This comparison highlights how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimalarial Activity : Research on 1-Aryl-3-substituted propanol derivatives revealed that certain structural features are crucial for antimalarial activity, suggesting that modifications similar to those in this compound could yield effective antimalarial agents .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity against various cancer cell lines have shown that compounds with similar functional groups can significantly inhibit cell growth, indicating a possible pathway for further investigation into the efficacy of this compound .
Q & A
Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reduction of a nitro precursor (e.g., 3-(4-phenylphenyl)-2-nitropropene) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). Catalytic hydrogenation with Pd/C under H₂ pressure is scalable for industrial research . Key factors:
- Temperature : 0–25°C for NaBH₄; 40–60°C for Pd/C.
- Solvent Polarity : Ethanol improves solubility of aromatic intermediates.
- Yield Optimization : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) typically achieves >85% purity.
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥2 min confirm stereopurity .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15.6° for the (3S)-isomer).
- NMR Spectroscopy : Analyze coupling constants (J-values) in ¹H NMR; diastereotopic protons exhibit distinct splitting patterns.
Q. What are the stability considerations for this compound under experimental storage?
- Methodological Answer :
- Degradation Pathways : Oxidation of the hydroxyl group (to carbonyl) or amino group (to nitroso) occurs under prolonged exposure to air/light.
- Storage : Store at –20°C under argon in amber vials. Add stabilizers (e.g., 1% BHT) to ethanol solutions.
- Monitoring : Use TLC (Rf = 0.3 in EtOAc) to detect degradation products .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound compared to its (3R)-isomer?
- Methodological Answer :
- Receptor Binding Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinases or GPCRs). The (3S)-isomer often shows 10–100x higher affinity due to optimal hydrogen bonding with chiral binding pockets .
- Molecular Dynamics Simulations : Model interactions using software like AutoDock Vina; the (3S)-configuration aligns better with hydrophobic pockets in target proteins .
Q. What strategies are effective for synthesizing fluorinated analogs of this compound, and how do they alter reactivity?
- Methodological Answer :
- Fluorine Substitution : Replace the 4-phenyl group with 4-fluorophenyl via Suzuki coupling. Fluorine increases electronegativity, enhancing metabolic stability but reducing nucleophilicity of the amino group .
- Reactivity Tests : Compare reaction rates in nucleophilic substitutions (e.g., with acyl chlorides). Fluorinated analogs require harsher conditions (e.g., DMF, 80°C) due to electron withdrawal.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Purity Analysis : Use LC-MS to confirm absence of impurities (e.g., nitroso byproducts) that may skew bioassays.
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) across labs. Cross-validate using orthogonal methods (SPR vs. fluorescence polarization) .
Q. What computational tools predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or GROMACS to model binding modes. Focus on π-π stacking (phenyl groups) and hydrogen bonds (amino/hydroxyl).
- QSAR Models : Train models on analogs (e.g., 3-(4-fluorophenyl) derivatives) to predict logP and pKa .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Quality Control : Implement strict NMR and HPLC thresholds (e.g., ≥98% purity).
- Degradation Mitigation : Use inert atmospheres during synthesis and lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
